Cullin-Associated NEDD8-Dissociated Protein 1 (548-566) Trifluoroacetate
Description
Cullin-Associated NEDD8-Dissociated Protein 1 (548-566) Trifluoroacetate is a peptide derivative that plays a crucial role in the regulation of the ubiquitin-proteasome system. This compound is involved in the modulation of cullin-RING E3 ligases, which are essential for protein degradation and various cellular processes. The trifluoroacetate salt form enhances its stability and solubility, making it suitable for various research applications.
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-carbamimidamido-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C100H159N25O29.C2HF3O2/c1-11-53(7)78(95(149)111-63(99(153)154)27-17-19-39-102)120-87(141)66(46-58-32-34-59(129)35-33-58)116-91(145)73-31-23-43-125(73)98(152)80(56(10)128)122-81(135)55(9)108-83(137)67(47-75(131)132)113-85(139)65(45-57-24-14-13-15-25-57)112-88(142)69(49-126)117-89(143)70(50-127)118-92(146)72-30-22-42-124(72)97(151)62(36-37-74(104)130)109-86(140)68(48-76(133)134)114-84(138)64(44-51(3)4)115-90(144)71-29-21-41-123(71)96(150)61(28-20-40-107-100(105)106)110-94(148)79(54(8)12-2)121-93(147)77(52(5)6)119-82(136)60(103)26-16-18-38-101;3-2(4,5)1(6)7/h13-15,24-25,32-35,51-56,60-73,77-80,126-129H,11-12,16-23,26-31,36-50,101-103H2,1-10H3,(H2,104,130)(H,108,137)(H,109,140)(H,110,148)(H,111,149)(H,112,142)(H,113,139)(H,114,138)(H,115,144)(H,116,145)(H,117,143)(H,118,146)(H,119,136)(H,120,141)(H,121,147)(H,122,135)(H,131,132)(H,133,134)(H,153,154)(H4,105,106,107);(H,6,7)/t53-,54-,55-,56+,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,77-,78-,79-,80-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQOFCFHWNMISN-DBZXFJPBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C4CCCN4C(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C102H160F3N25O31 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2289.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cullin-Associated NEDD8-Dissociated Protein 1 (548-566) Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The Fmoc group protecting the amino terminus is removed using a base like piperidine.
Cleavage and Purification: The completed peptide is cleaved from the resin using a cleavage cocktail (e.g., TFA, water, and scavengers) and purified by HPLC.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity. The trifluoroacetate salt is formed during the cleavage process, where trifluoroacetic acid is used as a cleavage reagent.
Chemical Reactions Analysis
Types of Reactions
Cullin-Associated NEDD8-Dissociated Protein 1 (548-566) Trifluoroacetate can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like DTT or TCEP.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical modification techniques.
Major Products Formed
The major products formed from these reactions include oxidized or reduced peptide derivatives and analogs with substituted amino acids, which can be used to study structure-function relationships.
Scientific Research Applications
Cullin-Associated NEDD8-Dissociated Protein 1 (548-566) Trifluoroacetate has diverse applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis, modification, and degradation.
Biology: Investigated for its role in the ubiquitin-proteasome system and protein homeostasis.
Medicine: Explored for potential therapeutic applications in diseases related to protein degradation, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of peptide-based drugs and as a tool in biochemical assays.
Mechanism of Action
The compound exerts its effects by interacting with cullin-RING E3 ligases, facilitating the exchange of substrate recognition components. This interaction is crucial for the reactivation of these ligases, which in turn regulate the degradation of target proteins via the ubiquitin-proteasome system. The molecular targets include various cullin-RING E3 ligases, and the pathways involved are primarily related to protein ubiquitination and degradation.
Comparison with Similar Compounds
Similar Compounds
Cullin-Associated NEDD8-Dissociated Protein 1 (CAND1): A protein that shares functional similarities but differs in its sequence and specific interactions.
NEDD8: A ubiquitin-like protein involved in the neddylation of cullins, which is a related but distinct process.
Uniqueness
Cullin-Associated NEDD8-Dissociated Protein 1 (548-566) Trifluoroacetate is unique due to its specific peptide sequence and the presence of the trifluoroacetate salt, which enhances its stability and solubility. This makes it particularly useful for detailed biochemical and structural studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
